

# Literature review on **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                                  |
|----------------|------------------------------------------------------------------|
| Compound Name: | <i>tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate</i> |
| Cat. No.:      | B028455                                                          |

[Get Quote](#)

## Literature Review: **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**, with the CAS Number 83056-79-5, is a chiral heterocyclic compound of significant interest in pharmaceutical synthesis.<sup>[1][2]</sup> Its primary application lies as a crucial intermediate in the manufacturing of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.<sup>[3][4]</sup> This review consolidates the available scientific literature on its synthesis, chemical and physical properties, and its role in the broader context of drug development. While detailed experimental protocols and comprehensive spectroscopic characterization are not extensively reported in publicly accessible literature, this guide provides a thorough overview based on patent literature and chemical databases.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** are summarized in the table below. This data is compiled from various chemical databases and supplier information.

| Property                                  | Value                                           | Source(s)                               |
|-------------------------------------------|-------------------------------------------------|-----------------------------------------|
| Molecular Formula                         | C9H16N2O3                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight                          | 200.23 g/mol                                    | <a href="#">[2]</a>                     |
| CAS Number                                | 83056-79-5                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance                                | Colorless or light yellow liquid<br>(predicted) | ChemBK                                  |
| Density                                   | 1.1 ± 0.1 g/cm³                                 | <a href="#">[5]</a>                     |
| Boiling Point                             | 347.4 ± 31.0 °C at 760 mmHg                     | <a href="#">[5]</a>                     |
| Melting Range                             | 133-135 °C                                      | <a href="#">[6]</a>                     |
| Flash Point                               | 163.9 ± 24.8 °C                                 | <a href="#">[7]</a>                     |
| Refractive Index                          | 1.474                                           | <a href="#">[7]</a>                     |
| Purity (as reported in patent literature) | 95% - 99.66% (HPLC)                             | <a href="#">[6]</a>                     |

## Synthesis

The synthesis of **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** is most prominently described in patent literature detailing the production of Imidapril. The key synthetic step involves the deprotection of a precursor molecule.

A widely cited method is the debenzylation of a protected amino group.[\[3\]](#)[\[6\]](#) The general scheme for this transformation is the conversion of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate to the target compound.

## Experimental Protocol (General Overview)

A detailed, step-by-step experimental protocol with precise quantities and reaction conditions is not readily available in peer-reviewed journals. However, patent literature outlines the general procedure as follows:

Reaction: Deprotection of an N-Cbz protected precursor.[\[6\]](#)

- Precursor: **tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate**
- Catalyst: Palladium on carbon (Pd/C)
- Hydrogen Donor: Anhydrous ammonium formate or hydrogen gas under pressure. The use of a hydrogen donor like ammonium formate provides a method that avoids the need for high-pressure hydrogenation equipment.[6]
- Solvent: Dry methanol or ethanol are commonly used.[6]
- Procedure: The protected precursor is suspended in the solvent, followed by the addition of the catalyst and the hydrogen donor under an inert atmosphere (e.g., nitrogen). The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the crude product.[6]
- Purification: The crude product can be further purified by trituration with a suitable solvent such as isopropyl ether (IPE) or by recrystallization to achieve high purity.[6]

It is important to note that specific details such as reaction times, temperatures, and precise stoichiometry may vary and would require optimization for specific laboratory or industrial scale-up.

## Role in Imidapril Synthesis

**tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** serves as a key building block in the total synthesis of Imidapril. The overall workflow involves the coupling of this intermediate with another chiral molecule, followed by deprotection steps to yield the final active pharmaceutical ingredient.

The following diagram illustrates the logical workflow for the synthesis of Imidapril, highlighting the position of the title compound as a key intermediate.

[Click to download full resolution via product page](#)

Synthetic workflow for Imidapril Hydrochloride.

## Spectroscopic Data

A comprehensive, publicly available set of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** could not be identified in the reviewed literature. For unambiguous structure confirmation and purity assessment, researchers would need to acquire this data independently.

## Conclusion

**tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** is a well-established and critical intermediate in the synthesis of the ACE inhibitor Imidapril. Its synthesis via the deprotection of a Cbz-protected precursor is documented in patent literature, which also provides some quantitative data on its physical properties. However, a significant gap exists in the publicly available scientific literature regarding detailed experimental protocols and comprehensive spectroscopic characterization, particularly  $^1\text{H}$  and  $^{13}\text{C}$  NMR data. This guide provides a consolidated overview of the existing knowledge to aid researchers and drug development professionals in their understanding and potential application of this important synthetic building block. Further research and publication of detailed experimental procedures and full characterization data would be highly beneficial to the scientific community.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Products | Rushi Pharma [rushipharma.com]
- 5. CAS#:83056-79-5 | tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate | Chemsoc [chemsoc.com]
- 6. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [Literature review on tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028455#literature-review-on-tert-butyl-4s-1-methyl-2-oxoimidazolidine-4-carboxylate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)